N-(4-methoxyphenyl)-N-methylnitrous amide
Overview
Description
N-(4-methoxyphenyl)-N-methylnitrous amide is an organic compound with the molecular formula C9H11NO2. It is also known by other names such as p-Methoxyacetanilide and 4-Methoxyacetanilide . This compound is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to an acetamide group. It is a derivative of acetanilide and is used in various chemical and pharmaceutical applications.
Mechanism of Action
Target of Action
It is known that nitroso compounds generally interact with biological macromolecules such as proteins and dna .
Mode of Action
Nitroso compounds are known to undergo a variety of reactions in biological systems, including nitrosation of amines and amides, oxidation, and reduction . These reactions can lead to modifications of biological macromolecules, potentially altering their function.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Nitroso compounds can potentially affect various biochemical pathways due to their reactivity with biological macromolecules
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Given its chemical structure, it is likely to be absorbed in the gastrointestinal tract following oral administration. Distribution throughout the body would depend on factors such as protein binding and lipid solubility. Metabolism would likely occur in the liver, potentially involving enzymatic reduction or oxidation. Excretion would likely occur via the kidneys, although biliary excretion may also be possible .
Result of Action
Due to its potential reactivity with biological macromolecules, it could potentially cause modifications to proteins or dna, which could alter their function and potentially lead to cellular damage .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species could influence the compound’s action, efficacy, and stability. For example, certain conditions might favor the nitrosation reaction, potentially enhancing the compound’s reactivity
Biochemical Analysis
Biochemical Properties
The compound “p-ANISIDINE, N-METHYL-N-NITROSO-” has been found to play a role in biochemical reactions. It has been used as a catalyst in the formation and exchange of hydrazone bonds, which are versatile reactions employed in several research fields . The compound interacts with various biomolecules, including enzymes and proteins, to facilitate these reactions .
Molecular Mechanism
The molecular mechanism of action of “p-ANISIDINE, N-METHYL-N-NITROSO-” involves its role as a nucleophilic catalyst in the formation and exchange of hydrazone bonds . This process involves the formation of an imine with the aldehyde, which then undergoes a transimination reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-N-methylnitrous amide typically involves the reaction of 4-methoxyaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Methoxyaniline+Acetic Anhydride→N-(4-methoxyphenyl)-N-methylnitrous amide+Acetic Acid
The reaction is usually performed in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the acetylation process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale acetylation processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to optimize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-N-methylnitrous amide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitrous amide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives depending on the substituent introduced.
Scientific Research Applications
N-(4-methoxyphenyl)-N-methylnitrous amide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- p-Acetanisidide
- p-Acetanisidine
- 4-Methoxyacetanilide
- N-Acetyl-p-anisidine
- Aceto-p-anisidine
Uniqueness
N-(4-methoxyphenyl)-N-methylnitrous amide is unique due to its specific structural features, such as the presence of a methoxy group on the phenyl ring and the acetamide group. These structural elements contribute to its distinct chemical and biological properties, making it valuable in various applications .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-N-methylnitrous amide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10(9-11)7-3-5-8(12-2)6-4-7/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZKEAKAKSKGAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80240189 | |
Record name | p-Anisidine, N-methyl-N-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80240189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
940-11-4 | |
Record name | 4-Methoxy-N-methyl-N-nitrosobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=940-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Anisidine, N-methyl-N-nitroso- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Anisidine, N-methyl-N-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80240189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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